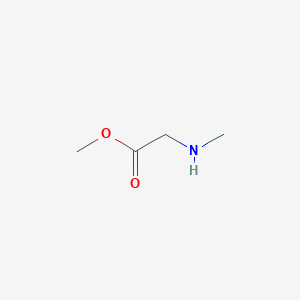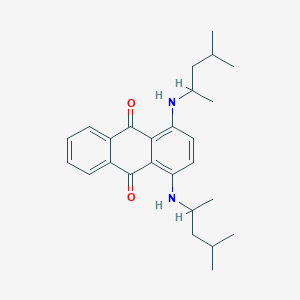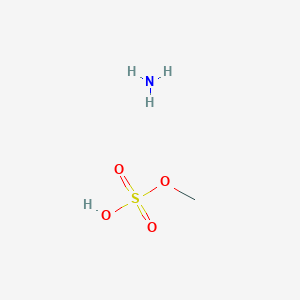
BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-, also known as [18F]FBPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. This compound has been studied extensively for its potential in cancer diagnosis and treatment.
Mécanisme D'action
[18F]FBPA is a radiotracer that is taken up by cancer cells due to their high demand for amino acids. Once inside the cell, [18F]FBPA is metabolized to [18F]fluorobenzyl alcohol, which is then incorporated into proteins. The accumulation of [18F]FBPA in cancer cells allows for their detection and localization using PET imaging.
Effets Biochimiques Et Physiologiques
[18F]FBPA is a relatively safe compound with low toxicity. It is rapidly cleared from the body and does not accumulate in healthy tissues. However, as with any radiopharmaceutical, there is a risk of radiation exposure. The amount of radiation exposure from [18F]FBPA is considered acceptable for diagnostic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
[18F]FBPA has several advantages for lab experiments, including its high sensitivity and specificity for cancer cells and its ability to provide quantitative data. However, the synthesis of [18F]FBPA is complex and requires specialized equipment and expertise. Additionally, the short half-life of fluorine-18 (110 minutes) limits the time frame for experiments.
Orientations Futures
There are several future directions for [18F]FBPA research. One area of interest is the development of new radiotracers that can target specific types of cancer cells. Another area of interest is the use of [18F]FBPA in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve cancer diagnosis and treatment. Additionally, [18F]FBPA could be used to investigate the relationship between cancer metabolism and treatment response.
Méthodes De Synthèse
The synthesis of [18F]FBPA involves the use of a cyclotron to produce the radioactive isotope fluorine-18. The fluorine-18 is then incorporated into the precursor molecule, which is then purified to obtain the final product. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
[18F]FBPA has been used in PET imaging to diagnose and stage various types of cancer, including brain tumors, breast cancer, and prostate cancer. It has also been studied for its potential in monitoring cancer treatment response and predicting patient outcomes. Additionally, [18F]FBPA has been used in preclinical studies to investigate the pharmacokinetics and biodistribution of new cancer drugs.
Propriétés
Numéro CAS |
102585-99-9 |
|---|---|
Nom du produit |
BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO- |
Formule moléculaire |
C19H24FN3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3 |
Clé InChI |
SGMNODFVDOBJOE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |
Autres numéros CAS |
102585-99-9 |
Synonymes |
N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)


![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)








